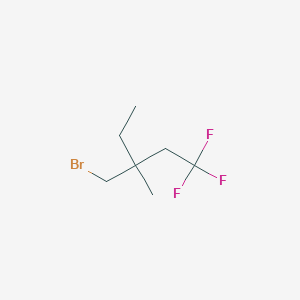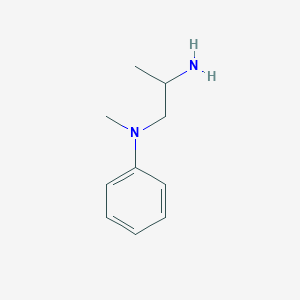
(2-Amino-3-methylpentyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H18N2. It belongs to the class of amines and features both primary and tertiary amine functional groups. The compound’s structure consists of a linear alkyl chain with an amino group (NH2) and two methyl groups (CH3) attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for preparing “(2-Amino-3-methylpentyl)dimethylamine.” One common method involves the reductive amination of 2-methylpentan-2-one (also known as methyl isobutyl ketone) with dimethylamine. The reaction proceeds as follows:
2-Methylpentan-2-one+Dimethylamine→this compound
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes using suitable catalysts and optimized reaction conditions. These methods ensure efficient conversion and yield of the target compound.
Analyse Des Réactions Chimiques
Reactivity: “(2-Amino-3-methylpentyl)dimethylamine” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding amine oxide.
Reduction: Reduction of the compound yields secondary amines or even alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Reagents include reducing agents (e.g., sodium borohydride) and acid catalysts (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides or other electrophiles.
- In reductive amination, the major product is “this compound.”
- Oxidation yields the corresponding amine oxide.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of other amines and heterocyclic compounds.
- Potential pharmaceutical applications due to its amine functionality.
- Investigated as a ligand for metal complexes in coordination chemistry.
- Used in the production of specialty chemicals and surfactants.
Mécanisme D'action
The exact mechanism by which “(2-Amino-3-methylpentyl)dimethylamine” exerts its effects depends on its specific application. In biological systems, it may interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
“(2-Amino-3-methylpentyl)dimethylamine” shares structural similarities with other linear amines, such as 2-methylpentylamine and 3-methylpentylamine. its unique combination of primary and tertiary amine groups sets it apart.
Propriétés
Formule moléculaire |
C8H20N2 |
|---|---|
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 |
Clé InChI |
YIAXVAOPTYKGNW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
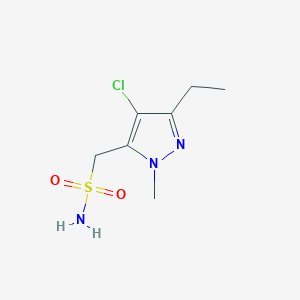
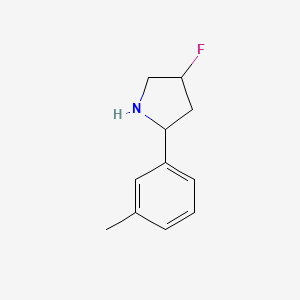
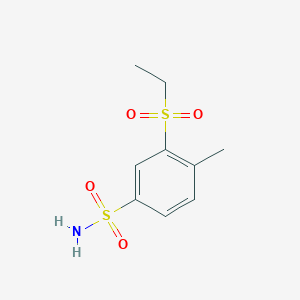

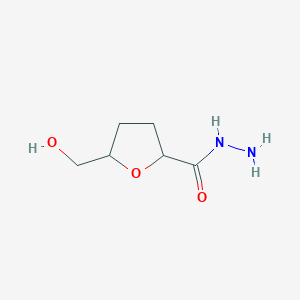


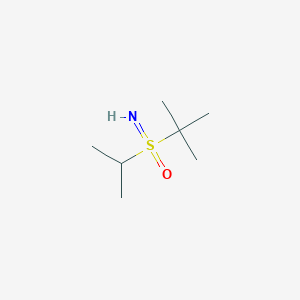
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)

